molecular formula C25H25FN2O2 B303827 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Cat. No. B303827
M. Wt: 404.5 g/mol
InChI Key: NLBRTFJUBIQFBV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide, also known as EF5, is a synthetic compound that has been widely used in scientific research. EF5 is a hypoxia marker that is used to detect the presence of low oxygen levels in tissues. In

Mechanism of Action

4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to proteins that are activated under low oxygen conditions, such as hypoxia-inducible factor 1 (HIF-1). HIF-1 is a transcription factor that regulates the expression of genes involved in the response to hypoxia. When 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide binds to HIF-1, it forms a stable complex that can be detected using imaging techniques. This allows researchers to visualize the hypoxic regions in tissues and study the effects of hypoxia on cellular processes.
Biochemical and Physiological Effects
4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been shown to have minimal toxicity and does not affect cellular processes under normal oxygen conditions. However, under hypoxic conditions, 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide can bind to proteins and interfere with cellular processes. This can lead to changes in gene expression and alterations in cellular metabolism. 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has also been shown to sensitize hypoxic cells to radiation therapy, making it a potential therapeutic agent for cancer treatment.

Advantages and Limitations for Lab Experiments

4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is a valuable tool for studying hypoxia in tissues and has several advantages over other hypoxia markers. 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is stable and can be administered to live animals, allowing researchers to study hypoxia in vivo. 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide is also highly specific for hypoxic cells and does not bind to proteins under normal oxygen conditions. However, 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has some limitations, including its short half-life and the need for specialized imaging techniques to detect its presence in tissues.

Future Directions

For the use of 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide include the development of new imaging techniques and the use of 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide as a therapeutic agent for cancer treatment.

Synthesis Methods

The synthesis of 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide involves a series of chemical reactions that result in the formation of the final product. The synthesis begins with the reaction of 4-ethylbenzoyl chloride with 4-fluoroaniline to form 4-(4-ethylphenyl)-4-fluoroaniline. This compound is then reacted with 2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinoline to form 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-nitro-1,4,5,6,7,8-hexahydroquinolinecarboxamide. The final step involves the reduction of the nitro group to an amino group, resulting in the formation of 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide.

Scientific Research Applications

4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide has been widely used in scientific research to detect hypoxia in tissues. Hypoxia is a condition in which there is a lack of oxygen in the tissues, which can lead to cell death and tissue damage. 4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide works by binding to proteins in the cells that are activated under low oxygen conditions. This allows researchers to visualize the hypoxic regions in tissues using imaging techniques such as fluorescence microscopy.

properties

Product Name

4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxamide

Molecular Formula

C25H25FN2O2

Molecular Weight

404.5 g/mol

IUPAC Name

4-(4-ethylphenyl)-N-(4-fluorophenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxamide

InChI

InChI=1S/C25H25FN2O2/c1-3-16-7-9-17(10-8-16)23-22(25(30)28-19-13-11-18(26)12-14-19)15(2)27-20-5-4-6-21(29)24(20)23/h7-14,23,27H,3-6H2,1-2H3,(H,28,30)

InChI Key

NLBRTFJUBIQFBV-UHFFFAOYSA-N

SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=C(C=C4)F)C

Canonical SMILES

CCC1=CC=C(C=C1)C2C3=C(CCCC3=O)NC(=C2C(=O)NC4=CC=C(C=C4)F)C

Origin of Product

United States

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